![molecular formula C17H14ClFN4O B7645911 2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide, also known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.
作用機序
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor works by binding to the this compound protein and blocking its function. Specifically, the compound binds to a specific site on the protein known as the nucleotide-binding domain 1 (NBD1), which is involved in the regulation of this compound activity. By binding to NBD1, this compound inhibitor prevents the protein from opening and closing properly, which in turn prevents the flow of salt and water in and out of cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound can inhibit this compound activity in human airway epithelial cells and other cell types. In vivo studies in animal models of cystic fibrosis have shown that this compound inhibitor can improve lung function, reduce inflammation, and improve survival rates.
実験室実験の利点と制限
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of the this compound protein, which makes it useful for studying the role of this compound in various physiological processes. It is also relatively easy to synthesize and has a moderate yield. However, this compound inhibitor has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water and other solvents. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor. One area of focus is the development of more potent and selective inhibitors of this compound. Another area of interest is the use of this compound inhibitor in combination with other drugs for the treatment of cystic fibrosis and other diseases. Additionally, researchers are exploring the potential use of this compound inhibitor in other physiological processes, such as the regulation of insulin secretion in the pancreas. Overall, this compound inhibitor is a promising compound with potential applications in the treatment of cystic fibrosis and other diseases.
合成法
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor can be synthesized through a series of reactions involving the starting materials 2-chloro-6-fluoroaniline, 4-phenyl-1,2,4-triazole-3-carboxaldehyde, and N-(tert-butoxycarbonyl)-glycine. The synthesis involves the formation of an imine intermediate, which is then reduced to form the final product. The yield of the synthesis method is around 40%.
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. The compound works by inhibiting the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the flow of salt and water in and out of cells. By inhibiting this compound, this compound inhibitor can help restore normal fluid and electrolyte balance in the lungs and other affected organs.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-7-4-8-15(19)13(14)9-17(24)20-10-16-22-21-11-23(16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPIRRBSOSLBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

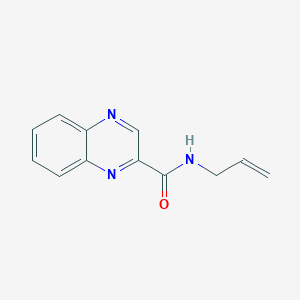
![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
![N-[(Z)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B7645839.png)
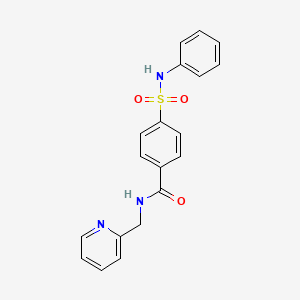
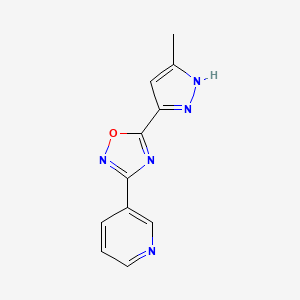
![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
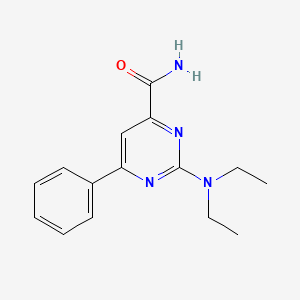

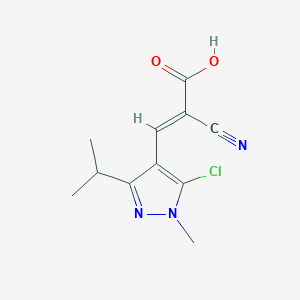
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
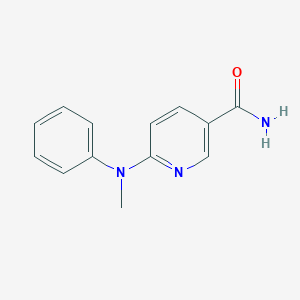
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)

![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)